5-allyl-3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Overview
Description
5-allyl-3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C19H18BrN3OS and its molecular weight is 416.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.03540 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
Pyridine-2(1H)-thione in Heterocyclic Synthesis : This research demonstrates the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives starting from 3-(4-bromophenyl)-2-cyanoprop-2-enethioamide. These compounds were evaluated for their in vitro antimicrobial activities, showcasing the potential of thieno[2,3-b]pyridine derivatives in developing new antimicrobial agents M. Gad-Elkareem, A. Abdel-fattah, M. A. Elneairy, 2011.
Synthetic Utility in Heterocyclic Synthesis
Enaminonitrile Moiety in Heterocyclic Synthesis : The study explores the synthesis of new thienopyrimidines from the unknown 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile. The transformations include condensations, acylations, and cyclizations to yield various thienopyrimidine derivatives, underlining the versatility of thieno[2,3-b]pyridine derivatives in heterocyclic chemistry H. Madkour, A. A. E. Afify, A. A. Abdalha, G. A. Elsayed, M. Salem, 2009.
Antimicrobial Activity of Pyridothienopyrimidines
Synthesis and Antimicrobial Activity of New Pyridothienopyrimidines : The research focuses on synthesizing 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides and their reactions to yield pyrimidinones, triazinones, and various derivatives. These compounds were tested for their antimicrobial activities, providing insights into the potential pharmacological applications of thieno[2,3-b]pyridine derivatives A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002.
Antiprotozoal Agents
Novel Dicationic Imidazo[1,2-a]pyridines : Although not directly related to the specified chemical, this research presents the synthesis and evaluation of novel imidazo[1,2-a]pyridines derivatives as antiprotozoal agents, demonstrating the broader applicability of heterocyclic compounds in addressing parasitic infections Mohamed A. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004.
Properties
IUPAC Name |
3-amino-N-(4-bromophenyl)-4,6-dimethyl-5-prop-2-enylthieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c1-4-5-14-10(2)15-16(21)17(25-19(15)22-11(14)3)18(24)23-13-8-6-12(20)7-9-13/h4,6-9H,1,5,21H2,2-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWSDEKWQCINNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=C(S2)C(=O)NC3=CC=C(C=C3)Br)N)C)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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